molecular formula C13H22N2O3 B1467301 tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate CAS No. 1353501-20-8

tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate

Cat. No. B1467301
CAS RN: 1353501-20-8
M. Wt: 254.33 g/mol
InChI Key: QBRUMDRDBHWUMR-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate” likely contains a pyrroloazepine core, which is a bicyclic structure composed of a pyrrole ring fused with an azepine ring. The “tert-butyl” and “carboxylate” groups are common in organic chemistry and are known for their steric and electronic effects .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a bicyclic pyrroloazepine core with a tert-butyl group and a carboxylate group attached. The exact structure would depend on the specific locations of these groups on the core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electronic and steric properties of the tert-butyl and carboxylate groups. The pyrroloazepine core could also participate in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The tert-butyl group is nonpolar and could increase the compound’s hydrophobicity, while the carboxylate group could allow for hydrogen bonding and increase solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate” would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity, toxicity, and physical properties .

Future Directions

The study and application of “tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate” would depend on its properties and potential uses. It could be of interest in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

tert-butyl 4-oxo-1,3,3a,5,6,7,8,8a-octahydropyrrolo[3,4-c]azepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-14-11(16)10(9)8-15/h9-10H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRUMDRDBHWUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate
Reactant of Route 3
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate
Reactant of Route 4
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate
Reactant of Route 5
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate
Reactant of Route 6
tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate

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